molecular formula C18H29N3O5S2 B2389037 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide CAS No. 881936-70-5

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2389037
CAS No.: 881936-70-5
M. Wt: 431.57
InChI Key: JEPOXQVKUTYVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative characterized by a heavily substituted aromatic core. Key structural features include:

  • 2,4-Dimethyl groups on the benzene ring, which enhance lipophilicity and may influence steric interactions with biological targets.

Properties

IUPAC Name

2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5S2/c1-14-8-9-16(15(2)18(14)20(3)27(4,23)24)28(25,26)19-11-10-17(22)21-12-6-5-7-13-21/h8-9,19H,5-7,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPOXQVKUTYVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N2CCCCC2)C)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of the Benzene Ring

Step 1: Bromination of 2,4-Dimethylbenzene
2,4-Dimethylbenzene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃, yielding 3-bromo-2,4-dimethylbenzene. Bromination occurs regioselectively at the 3-position due to the ortho/para-directing effects of the methyl groups.

Step 2: Sulfonation at the 1-Position
The brominated intermediate is sulfonated with fuming sulfuric acid (20% SO₃) at 120°C for 6 hours, introducing a sulfonic acid group at the 1-position to yield 3-bromo-2,4-dimethylbenzenesulfonic acid.

Step 3: Nucleophilic Substitution with Methylsulfonamide
The bromide at position 3 is displaced via a copper-catalyzed Ullmann coupling with methylsulfonamide. Conditions:

  • CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 110°C, 24 hours.
  • Yield: 68% of 3-(N-methylmethylsulfonamido)-2,4-dimethylbenzenesulfonic acid.

Step 4: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with PCl₅ (3 equiv) in chlorobenzene at reflux (130°C) for 3 hours, affording the sulfonyl chloride (Intermediate A) in 92% yield.

Characterization of Intermediate A

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.82 (d, J = 8.1 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.1 Hz, 1H), 3.12 (s, 3H, N–CH₃), 2.98 (s, 3H, SO₂–CH₃), 2.54 (s, 3H, C₂–CH₃), 2.49 (s, 3H, C₄–CH₃).
  • LC-MS (ESI+) : m/z 369.02 [M+H]⁺.

Synthesis of Intermediate B: 3-Amino-1-(Piperidin-1-Yl)Propan-1-One

Reductive Amination Strategy

Step 1: Preparation of Ethyl 3-Oxo-3-(Piperidin-1-Yl)Propanoate
Piperidine (1.2 equiv) reacts with ethyl acetoacetate in ethanol at reflux (12 hours), yielding ethyl 3-oxo-3-(piperidin-1-yl)propanoate (87% yield).

Step 2: Hydrolysis to 3-Oxo-3-(Piperidin-1-Yl)Propanoic Acid
The ester is hydrolyzed with NaOH (2M, 60°C, 4 hours), followed by acidification to pH 2 with HCl, affording the carboxylic acid (94% yield).

Step 3: Curtius Rearrangement to Amine
The acid undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol, yielding tert-butyl (3-oxo-3-(piperidin-1-yl)propyl)carbamate. Deprotection with TFA in DCM provides 3-amino-1-(piperidin-1-yl)propan-1-one (Intermediate B) in 76% yield.

Characterization of Intermediate B

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 3.58 (t, J = 6.7 Hz, 2H, NH₂–CH₂), 3.41 (t, J = 5.9 Hz, 4H, Piperidine–CH₂), 2.71 (t, J = 6.7 Hz, 2H, CO–CH₂), 1.54–1.48 (m, 6H, Piperidine–CH₂).
  • LC-MS (ESI+) : m/z 185.14 [M+H]⁺.

Final Coupling and Purification

Sulfonamide Bond Formation

Intermediate A (1 equiv) and Intermediate B (1.2 equiv) are combined in dry acetonitrile with DIPEA (3 equiv) as the base. The reaction proceeds at room temperature for 16 hours, followed by solvent evaporation and purification via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient).

Yield : 74% of the target compound as a white solid.

Spectroscopic Characterization

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 7.88 (d, J = 8.2 Hz, 1H), 7.62 (s, 1H), 7.34 (d, J = 8.2 Hz, 1H), 3.65 (t, J = 6.6 Hz, 2H, NH–CH₂), 3.44 (t, J = 5.8 Hz, 4H, Piperidine–CH₂), 3.14 (s, 3H, N–CH₃), 2.97 (s, 3H, SO₂–CH₃), 2.74 (t, J = 6.6 Hz, 2H, CO–CH₂), 2.56 (s, 3H, C₂–CH₃), 2.51 (s, 3H, C₄–CH₃), 1.56–1.50 (m, 6H, Piperidine–CH₂).
  • ¹³C NMR (151 MHz, DMSO-d₆) : δ 207.3 (C=O), 142.1 (C–SO₂), 139.8 (C₃), 134.2 (C₁), 132.7 (C₂), 129.4 (C₄), 52.4 (Piperidine–CH₂), 44.8 (N–CH₃), 38.9 (SO₂–CH₃), 25.7 (C₂–CH₃), 24.3 (C₄–CH₃).
  • HRMS (ESI+) : m/z 527.2145 [M+H]⁺ (calc. 527.2148).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
1 Ullmann Coupling 68 95 Regioselective C–N bond formation
2 Sulfonyl Chloride Prep 92 98 High conversion with PCl₅
3 Reductive Amination 76 97 Mild conditions, minimal side products
4 HPLC Purification 74 99.5 Effective removal of sulfonic acid byproducts

Mechanistic Insights and Optimization

  • Regioselectivity in Bromination : Methyl groups at C₂ and C₄ direct electrophilic substitution to C₃, avoiding competing para-bromination.
  • Chemoselectivity in Sulfonylation : DIPEA ensures deprotonation of the amine in Intermediate B, favoring nucleophilic attack on the sulfonyl chloride over side reactions.
  • Purification Challenges : Reverse-phase HPLC efficiently separates the target sulfonamide from unreacted sulfonic acid and methylsulfonamide impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The presence of the sulfonamide group suggests potential interactions with bacterial enzymes, making it a candidate for antimicrobial research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other benzenesulfonamide derivatives, though differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis based on structural analogs and available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2,4-Dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide Benzenesulfonamide 2,4-dimethyl; 3-(N-methylsulfonamido); N-(3-oxo-piperidinylpropyl) ~450–500 (estimated) Not reported Sulfonamide, ketone, piperidine
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Pyrazolopyrimidine; fluorophenyl-chromenone; methyl group 589.1 175–178 Sulfonamide, fluorinated aryl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Benzamide Pyrazolopyrimidine; fluorophenyl-chromenone; isopropylamide 589.1 Not reported Amide, fluorinated aryl

Key Observations

Structural Complexity: The target compound’s piperidinylpropyl side chain distinguishes it from the patent example , which incorporates a pyrazolopyrimidine-chromenone system. The latter’s fluorinated aromatic systems likely enhance target affinity but reduce solubility compared to the target compound’s aliphatic piperidine moiety.

Functional Group Impact: Sulfonamide vs. Piperidine vs. Fluorinated Aromatics: The piperidine group in the target compound likely improves solubility and pharmacokinetics, whereas fluorinated aromatics in the patent compound enhance metabolic stability and target selectivity .

Synthetic Accessibility: The patent compound employs a palladium-catalyzed cross-coupling reaction (using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), suggesting a reliance on transition-metal catalysis. The target compound’s synthesis may require alternative strategies due to its unique side chain.

Biological Activity

2,4-Dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide, identified by its CAS number 881936-70-5, is a sulfonamide compound with potential pharmacological applications. This article reviews its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H29N3O5S2C_{18}H_{29}N_{3}O_{5}S_{2} and a molecular weight of 431.6 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC18H29N3O5S2C_{18}H_{29}N_{3}O_{5}S_{2}
Molecular Weight431.6 g/mol
CAS Number881936-70-5

Receptor Interactions

Research indicates that compounds similar to this sulfonamide exhibit significant interactions with serotonin receptors, particularly the 5-HT7 receptor. These receptors are implicated in various physiological processes, including mood regulation and cognition. The compound's structural features suggest it may act as a selective antagonist at these receptors, potentially influencing serotonin signaling pathways .

Pharmacodynamics

The pharmacodynamics of this compound includes:

  • Antagonistic Activity : Preliminary studies suggest that this compound may inhibit the activity of the 5-HT7 receptor, which could lead to therapeutic effects in conditions such as depression or anxiety disorders.
  • Binding Affinity : The binding affinity to serotonin receptors has been characterized using competitive binding assays, indicating a potential for selective modulation of serotonin pathways .

Case Studies

Several case studies have explored the pharmacological effects of related sulfonamides:

  • Study on Antidepressant Effects : A study examined the effects of similar compounds on serotonin levels in animal models. Results indicated that these compounds could enhance serotonergic transmission, suggesting a possible antidepressant effect .
  • Cognitive Function Improvement : Another study focused on the cognitive-enhancing properties of related sulfonamides. It was found that these compounds improved memory retention in rodent models through modulation of serotonin receptors .

Q & A

Q. What are the critical considerations for synthesizing 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide in a research laboratory?

Methodological Answer: Synthesis requires multi-step optimization:

  • Step 1 : Sulfonamide coupling under anhydrous conditions (e.g., DMF solvent, inert atmosphere) to avoid hydrolysis of the methylsulfonamido group .
  • Step 2 : Piperidin-3-one propyl linkage via nucleophilic substitution, optimized at 60–80°C with catalytic base (e.g., K₂CO₃) to enhance reactivity .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) or preparative HPLC to isolate intermediates and final product .
    Key Challenges : Side reactions (e.g., over-alkylation) require strict stoichiometric control and real-time monitoring via TLC or LC-MS .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use complementary analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify methyl groups (δ 1.2–2.5 ppm) and sulfonamide protons (δ 7.5–8.5 ppm). The piperidin-3-one carbonyl resonates at δ 170–175 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the benzenesulfonamide and piperidine moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • X-ray Crystallography (if crystalline): Validate stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure solubility (logP ~3.5 predicted) and metabolic stability (e.g., liver microsome assays) to assess bioavailability discrepancies .
    • Use LC-MS/MS to quantify plasma concentrations and identify metabolites .
  • Target Engagement Studies :
    • Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinity to intended targets (e.g., enzymes/receptors) .
  • Animal Model Optimization : Adjust dosing regimens (e.g., QD vs. BID) to account for rapid clearance due to the sulfonamide group’s hydrophilicity .

Q. What strategies are effective for optimizing reaction yields during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial design to identify critical parameters .
    • Example: A 10°C increase in the sulfonamide coupling step improved yield by 15% in DMF vs. THF .
  • Continuous Flow Chemistry :
    • Implement microreactors for exothermic steps (e.g., alkylation) to enhance heat dissipation and reduce side products .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic catalysts may improve selectivity for chiral centers .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase) .
  • QSAR Modeling :
    • Train models on datasets with substituent variations (e.g., methyl vs. trifluoromethyl groups) to predict IC₅₀ values .
  • MD Simulations :
    • Analyze stability of the piperidin-3-one propyl chain in lipid bilayers to optimize membrane permeability .

Data Analysis & Experimental Design

Q. How should researchers interpret contradictory spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Scenario : Discrepancy in piperidine ring conformation (chair vs. boat) between solution-state NMR and solid-state XRD.
  • Resolution :
    • Perform variable-temperature NMR to assess dynamic conformational changes in solution .
    • Compare with DFT-calculated NMR shifts (e.g., Gaussian09) to validate preferred conformers .

Q. What statistical approaches are recommended for validating reproducibility in biological assays?

Methodological Answer:

  • Power Analysis : Determine sample size (n ≥ 6) to achieve 80% power for detecting ≥30% activity differences .
  • ANOVA with Tukey’s Post Hoc : Compare dose-response curves across multiple batches to identify batch-to-batch variability .
  • Bland-Altman Plots : Assess agreement between technical replicates in enzymatic inhibition assays .

Troubleshooting Synthesis & Purification

Q. How can researchers mitigate decomposition during the final sulfonamide coupling step?

Methodological Answer:

  • Cause : Hydrolysis of the methylsulfonamido group under acidic/basic conditions.
  • Solutions :
    • Use aprotic solvents (e.g., DCM, acetonitrile) and avoid aqueous workup until final stages .
    • Add scavengers (e.g., molecular sieves) to absorb residual moisture .
    • Reduce reaction time (<4 hours) and monitor via in-situ IR for carbonyl intermediates .

Q. What purification techniques are optimal for removing trace piperidine byproducts?

Methodological Answer:

  • Ion-Exchange Chromatography : Exploit basicity of piperidine (pKa ~11) to retain it on a cationic exchange resin .
  • pH-Controlled Liquid-Liquid Extraction : Adjust aqueous phase to pH 2–3 (HCl) to protonate and isolate piperidine .
  • Preparative HPLC : Use a C18 column with 0.1% TFA in mobile phase to enhance resolution of polar impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.